N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide
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Overview
Description
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide is a complex heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a lithiated allene or alkyne with isothiocyanates, leading to the formation of the azepine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diisopropylamide (LDA) at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in THF under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as α2-adrenoceptors, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered heterocyclic compound with similar structural features.
Azepane: A saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Benzazepine: A benzene-fused azepine with additional aromatic properties.
Uniqueness
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
88327-80-4 |
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Molecular Formula |
C14H27N3O |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
N,N-diethyl-3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a]azepine-2-carboxamide |
InChI |
InChI=1S/C14H27N3O/c1-3-15(4-2)14(18)17-11-10-16-9-7-5-6-8-13(16)12-17/h13H,3-12H2,1-2H3 |
InChI Key |
QNOLVPOAEIXHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCN2CCCCCC2C1 |
Origin of Product |
United States |
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